molecular formula C18H22N4O3 B2745455 N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034204-94-7

N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2745455
M. Wt: 342.399
InChI Key: QPVGUYLKQJPTHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains a pyrazole ring (a type of aromatic ring containing nitrogen), a piperidine ring (a type of non-aromatic six-membered ring containing nitrogen), and a benzodioxine ring (a type of aromatic ring containing oxygen). Similar compounds are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex, with multiple ring structures and functional groups. These structural features could potentially influence its physical properties and biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the pyrazole ring might undergo reactions typical of aromatic compounds, while the piperidine ring might undergo reactions typical of amines .

Scientific Research Applications

Molecular Interaction and Structural Analysis

Studies have focused on the molecular interactions of related compounds, specifically antagonists and agonists for cannabinoid receptors, which are critical for understanding receptor-ligand interactions, developing pharmacophore models, and conducting comparative molecular field analysis (CoMFA) for quantitative structure-activity relationship (QSAR) modeling. These studies contribute to the broader understanding of molecular interactions at the receptor level, which is essential for drug discovery and development in various therapeutic areas (Shim et al., 2002).

Radioligand Binding Analysis

Research involving radioligand binding analysis to cannabinoid receptors using structural analogues sheds light on the affinity and selectivity of compounds towards CB1 and CB2 receptors. This research is instrumental in identifying potential therapeutic targets for disorders related to the endocannabinoid system (Lan et al., 1999).

Synthesis and Characterization of Heterocyclic Compounds

The synthesis and characterization of novel heterocyclic compounds derived from related molecular frameworks have been explored for their potential anti-inflammatory and analgesic properties. These studies not only contribute to the field of medicinal chemistry but also provide a foundation for the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Glycine Transporter 1 Inhibition

Identification of structurally related compounds as potent and orally available inhibitors for Glycine Transporter 1 (GlyT1) has been reported. Such compounds could be relevant for treating neurological disorders by modulating glycine levels in the central nervous system, highlighting the potential for research applications in neuropharmacology (Yamamoto et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound would likely depend on its specific biological activity and physical properties. Without more specific information, it’s difficult to provide a detailed safety and hazard analysis for this compound .

Future Directions

The future research directions for this compound would likely depend on its biological activity and potential therapeutic applications. For example, if it’s found to be an effective enzyme inhibitor, future research might focus on optimizing its potency and selectivity, or investigating its potential use in the treatment of diseases related to that enzyme .

properties

IUPAC Name

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-12-10-17(21-20-12)22-8-6-13(7-9-22)19-18(23)16-11-24-14-4-2-3-5-15(14)25-16/h2-5,10,13,16H,6-9,11H2,1H3,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVGUYLKQJPTHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

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